molecular formula C16H20N2S2 B11768696 2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B11768696
M. Wt: 304.5 g/mol
InChI Key: HHTHMUQHRDFMPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound with a unique structure that includes a cyclohexyl group and a tetrahydrobenzo-thieno-pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol typically involves multi-step reactions. One common method includes the Gewald reaction to synthesize the thiophene ring, followed by cyclization and functional group modifications . The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol is unique due to its specific cyclohexyl substitution, which can influence its binding affinity and selectivity towards molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and studying structure-activity relationships .

Properties

Molecular Formula

C16H20N2S2

Molecular Weight

304.5 g/mol

IUPAC Name

2-cyclohexyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C16H20N2S2/c19-15-13-11-8-4-5-9-12(11)20-16(13)18-14(17-15)10-6-2-1-3-7-10/h10H,1-9H2,(H,17,18,19)

InChI Key

HHTHMUQHRDFMPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C4=C(S3)CCCC4)C(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.